4-Methoxy-7-methylindane

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Ideal for FBDD, this indane fragment (cLogP 2.49) offers a unique 4-methoxy/7-methyl substitution pattern for improved CNS & PPI target engagement. Its distinct stereoelectronic profile (1 HBA) ensures reproducible screening hits compared to unsubstituted analogs. Serves as a versatile scaffold for rapid SAR library expansion via electrophilic substitution.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 175136-08-0
Cat. No. B063515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methylindane
CAS175136-08-0
Synonyms4-METHOXY-7-METHYLINDANE
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C2CCCC2=C(C=C1)OC
InChIInChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3
InChIKeyWLLDRYXQMFGAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-methylindane (CAS 175136-08-0) – A Core Indane Fragment Scaffold for Drug Discovery Procurement


4-Methoxy-7-methylindane (CAS 175136-08-0) is a small organic molecule belonging to the indane class of compounds [1]. Its core structure is a bicyclic 2,3-dihydro-1H-indene (indane) scaffold, distinguished by a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 7-position . This compound is primarily utilized as a versatile fragment molecule in fragment-based drug discovery (FBDD) programs, serving as a foundational building block for molecular linking, expansion, and modification to design novel drug candidates .

4-Methoxy-7-methylindane (CAS 175136-08-0): Why Unsubstituted or Differently Substituted Indane Analogs Cannot Be Substituted in Critical Research Applications


Generic substitution of 4-Methoxy-7-methylindane with unsubstituted indane or differently substituted analogs like 4-methoxy-7-methyl-1-indanone is not scientifically valid for fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) studies. The specific substitution pattern (methoxy at C4, methyl at C7) creates a unique stereoelectronic environment that dictates the molecule's physicochemical properties , such as lipophilicity (LogP 2.49) and hydrogen bonding capacity (1 HBA), which are critical for initial fragment screening hit rates and subsequent optimization [1]. Replacing it with an unsubstituted indane (LogP 2.18, 0 HBA) or an oxidized indanone analog (LogP 2.13) would fundamentally alter its binding interactions, solubility profile, and reactivity in chemical expansion steps, leading to divergent and irreproducible experimental outcomes . The quantitative evidence below establishes the specific performance profile that defines this compound's utility and distinguishes it from its closest analogs.

4-Methoxy-7-methylindane (CAS 175136-08-0): Quantitative Differentiation Evidence vs. Closest Analogs and Fragment Library Criteria


Physicochemical Differentiation: 4-Methoxy-7-methylindane vs. Unsubstituted Indane

4-Methoxy-7-methylindane exhibits significantly higher lipophilicity and altered phase behavior compared to the unsubstituted indane scaffold. This difference is critical for fragment library design where properties dictate initial hit rates and subsequent synthetic tractability. The target compound's increased boiling point is a direct consequence of the added functional groups, influencing handling and purification procedures [1].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Fragment Library Compliance: 4-Methoxy-7-methylindane's Alignment with the 'Rule of Three' (Ro3) Guidelines

4-Methoxy-7-methylindane's molecular properties are quantitatively evaluated against the widely adopted 'Rule of Three' (Ro3) criteria for fragment libraries. Its profile demonstrates ideal compliance, making it a suitable candidate for high-quality fragment screening collections [1].

Fragment-Based Drug Discovery Library Design Physicochemical Property Filters

Structural and Physicochemical Differentiation: 4-Methoxy-7-methylindane vs. its Oxidized Indanone Analog

When compared to its oxidized analog, 4-methoxy-7-methyl-1-indanone, the parent indane compound presents a fundamentally different chemical entity. The presence of a ketone in the analog introduces a strong hydrogen bond acceptor (HBA) and alters the electronic distribution and lipophilicity of the scaffold .

Medicinal Chemistry Fragment Evolution SAR Studies

Commercial Availability and Purity Profile for 4-Methoxy-7-methylindane (CAS 175136-08-0)

4-Methoxy-7-methylindane is commercially available from specialized chemical suppliers in high purity, which is essential for reproducible fragment screening and medicinal chemistry workflows. The documented purity and solid-state appearance ensure reliable handling and quantification in automated screening platforms .

Chemical Procurement Fragment Library Sourcing Analytical Chemistry

4-Methoxy-7-methylindane (CAS 175136-08-0): High-Value Application Scenarios in Fragment-Based Drug Discovery and Chemical Biology


As a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD) Libraries

4-Methoxy-7-methylindane is an ideal candidate for inclusion in core and diversity-oriented fragment screening libraries. Its full compliance with the 'Rule of Three' (Ro3) and higher lipophilicity (cLogP 2.49) compared to unsubstituted indane [1] position it as a higher-quality fragment for exploring hydrophobic binding pockets. Its use can increase the probability of identifying tractable hits with good ligand efficiency, serving as a starting point for hit-to-lead optimization campaigns.

As a Key Building Block for Parallel Synthesis and SAR Exploration

The specific substitution pattern (4-methoxy, 7-methyl) on the indane core provides distinct chemical reactivity compared to the unsubstituted scaffold or the oxidized indanone analog . This enables the rapid generation of focused compound libraries through established synthetic transformations, such as electrophilic aromatic substitution or functionalization of the benzylic positions, facilitating efficient structure-activity relationship (SAR) studies around the indane chemotype.

As a Lipophilic Fragment for Targeting CNS and Intracellular Protein-Protein Interactions

The increased lipophilicity (cLogP 2.49) of 4-Methoxy-7-methylindane, relative to indane (cLogP 2.18), makes it a more suitable fragment starting point for programs targeting central nervous system (CNS) disorders or intracellular protein-protein interactions (PPIs) where enhanced membrane permeability and hydrophobic contacts are often required for target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-7-methylindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.